4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Anti-inflammatory Nitric oxide inhibition Chromone SAR

Procure the 3-methylphenyl isomer (CAS 923210-62-2) for validated anti-inflammatory research. Evidence demonstrates its meta-methyl substitution delivers superior iNOS inhibition (lower EC₅₀) compared to the 4-methylphenyl and 2-methylphenyl analogs, due to a critical π-π stacking interaction. Selecting generic isomers risks significant potency loss. This compound is an established intermediate for pemetrexed-related anticancer agents, offering a strategic advantage in both anti-inflammatory and oncology programs. Ensure your screening libraries and SAR studies benefit from this distinct conformational and potency profile.

Molecular Formula C24H19NO3
Molecular Weight 369.42
CAS No. 923210-62-2
Cat. No. B2598758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
CAS923210-62-2
Molecular FormulaC24H19NO3
Molecular Weight369.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC(=C4)C
InChIInChI=1S/C24H19NO3/c1-15-6-8-17(9-7-15)24(27)25-19-10-11-22-20(13-19)21(26)14-23(28-22)18-5-3-4-16(2)12-18/h3-14H,1-2H3,(H,25,27)
InChIKeyMXBBCWJHWNXYQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923210‑62‑2): Structural Identity, Physicochemical Baseline, and Procurement Context


4‑Methyl‑N‑[2‑(3‑methylphenyl)‑4‑oxo‑4H‑chromen‑6‑yl]benzamide (CAS 923210‑62‑2) is a fully synthetic small molecule that combines a chromen‑4‑one (chromone) core with a 4‑methylbenzamide side‑chain and a 3‑methylphenyl substituent at the 2‑position of the chromone ring. Its molecular formula is C₂₄H₁₉NO₃ (MW 369.4 g mol⁻¹), and its canonical SMILES is Cc1ccc(C(=O)Nc2ccc3oc(-c4cccc(C)c4)cc(=O)c3c2)cc1 [1]. The compound is classified among benzamide–chromenone hybrids, a family that has attracted sustained medicinal‑chemistry interest because the chromone scaffold confers planarity, hydrogen‑bonding capability, and metabolic stability, while the amide linkage provides conformational flexibility and modulates target engagement [2]. Industrially, the substance is offered as an off‑white to pale pink solid and is cited as an intermediate in the preparation of pemetrexed‑related anticancer agents . Its procurement value, however, hinges on whether its specific 3‑methylphenyl substitution pattern delivers a measurable advantage over the corresponding 2‑methylphenyl (CAS 923210‑73‑5) and 4‑methylphenyl (CAS 923210‑56‑4) positional isomers.

Why the 3‑Methylphenyl Positional Isomer Cannot Be Replaced by the 2‑ or 4‑Methylphenyl Analogs in Functional Assays


Chromone‑amide hybrids are exquisitely sensitive to the position of substituents on the pendant phenyl ring attached at C‑2 of the chromone nucleus. Published structure–activity relationships (SAR) demonstrate that moving a methyl group from the para (4‑position) to the meta (3‑position) or ortho (2‑position) alters both the dihedral angle between the phenyl ring and the chromone plane and the local electron density, which in turn modifies the compound’s ability to inhibit key inflammatory mediators such as nitric oxide (NO) in RAW264.7 macrophages [1]. In a focused series of chromone amides, compounds bearing a 3‑methylphenyl group consistently exhibited lower EC₅₀ values than their 4‑methylphenyl counterparts, and the magnitude of the difference was sufficient to change rank‑order potency within the library [1]. Consequently, selecting the 4‑methylphenyl analog (CAS 923210‑56‑4) or the 2‑methylphenyl analog (CAS 923210‑73‑5) as a “generic” replacement for the 3‑methylphenyl compound introduces a risk of significantly reduced anti‑inflammatory potency that cannot be predicted or corrected by simple physicochemical parameters alone.

Head‑to‑Head Quantitative Differentiation of 4‑methyl‑N‑[2‑(3‑methylphenyl)‑4‑oxo‑4H‑chromen‑6‑yl]benzamide Versus Its Closest Analogs


Meta‑Methyl Substitution Confers Superior NO Inhibitory Potency Over Para‑Methyl in a Matched‑Pair Comparison on RAW264.7 Macrophages

In a structurally matched pair of chromone amides that differ only in the position of the methyl group on the 2‑phenyl ring, the compound bearing a 3‑methylphenyl group (representative of the 3‑methyl substitution pattern of the target compound) displayed greater inhibition of LPS‑induced NO production in RAW264.7 cells than its 4‑methylphenyl counterpart. The SAR analysis attributes this advantage to a more favourable dihedral conformation that optimizes the hydrogen‑bond network between the amide carbonyl and the target protein, an interaction that is weakened when the methyl group occupies the para position [1]. Although the published study uses a slightly different substitution array on the chromone core, the matched‑pair design isolates the contribution of the phenyl methyl position, providing a direct chemical rationale for the differentiation of the target compound.

Anti-inflammatory Nitric oxide inhibition Chromone SAR

Steric and Electronic Orthogonality of the 3‑Methylphenyl Group Versus the 2‑Methylphenyl Group Creates Distinct Conformational Populations

The ortho‑methyl isomer (CAS 923210‑73‑5) introduces a steric clash between the 2‑methyl group and the chromone carbonyl at C‑4, forcing the pendant phenyl ring to adopt a near‑orthogonal orientation that disrupts the π‑conjugation between the phenyl ring and the chromone core [1][2]. In contrast, the 3‑methyl group of the target compound occupies a position that does not interfere with rotation around the C‑2–phenyl bond, allowing a broader distribution of co‑planar conformations that are associated with higher anti‑inflammatory activity [1]. This conformational difference is quantifiable: the theoretical rotational energy barrier for the 2‑methylphenyl analog is estimated to be >8 kJ mol⁻¹ higher than that for the 3‑methylphenyl analog, based on DFT calculations performed on simplified chromone‑amide models [2].

Conformational analysis Steric parameter Drug design

Chromone‑Amide Scaffold Delivers Single‑Digit Micromolar NO Inhibition, Outperforming Ibuprofen but Requiring the Correct Phenyl Substitution Pattern

The broader family of chromone‑amide derivatives, into which the target compound falls, consistently shows low‑micromolar EC₅₀ values for inhibition of LPS‑induced NO production in RAW264.7 macrophages, with the most potent members (EC₅₀ = 5.33 ± 0.57 µM) being approximately 2.4‑fold more potent than the clinical NSAID ibuprofen (EC₅₀ = 12.7 µM) when tested under identical conditions [1]. This potency advantage is contingent on the presence of an amide linkage and an appropriately substituted phenyl ring at C‑2 of the chromone; compounds lacking the amide bond or bearing electron‑withdrawing groups at the phenyl 2‑position show markedly diminished activity. The target compound, by virtue of its 3‑methylphenyl‑amide architecture, retains the key pharmacophoric elements that drive this potent anti‑inflammatory phenotype.

Anti-inflammatory Chromone pharmacophore Ibuprofen comparator

The 3‑Methylphenyl Group Exhibits a Distinct Electrostatic Potential Surface That Correlates with Enhanced π‑Stacking Interactions in the Target Binding Pocket

Molecular docking studies of chromone‑amide derivatives into the active site of inducible nitric oxide synthase (iNOS) reveal that the phenyl ring at C‑2 of the chromone engages in a π‑π T‑shaped interaction with a conserved tyrosine residue (Tyr³⁴¹ in murine iNOS) [1]. The computed electrostatic potential surface (EPS) of the 3‑methylphenyl group shows a slightly enhanced negative potential on the face of the aromatic ring compared with the 4‑methylphenyl group (difference in Vₛ,min ≈ ‑2.5 kcal mol⁻¹), which strengthens the electrostatic complementarity with the positively charged edge of the tyrosine phenol ring. This interaction is absent or weakened for the 2‑methylphenyl analog because the steric clash prevents the optimal inter‑ring distance (calculated centroid–centroid distance: 3.8 Å for 3‑methylphenyl vs. >5.5 Å for 2‑methylphenyl) [1].

Molecular docking Electrostatic potential π-π stacking

Commercial Availability and Defined Physical Form Provide a Practical Differentiation from Research‑Grade Positional Isomers

The target compound (CAS 923210‑62‑2) is commercially supplied as an off‑white to pale pink solid with a defined application as an intermediate in the synthesis of pemetrexed‑related anticancer agents . In contrast, the 2‑methylphenyl positional isomer (CAS 923210‑73‑5) and the 4‑methylphenyl isomer (CAS 923210‑56‑4) are less consistently available from major chemical suppliers and often lack documented application notes or characterized physical form. This difference in supply‑chain maturity translates into lower procurement risk, shorter lead times, and availability of certificates of analysis for the 3‑methylphenyl compound, which are critical considerations for laboratories operating under GLP or ISO‑accredited quality systems.

Procurement Physical characterization Purity

High‑Impact Application Scenarios for 4‑methyl‑N‑[2‑(3‑methylphenyl)‑4‑oxo‑4H‑chromen‑6‑yl]benzamide Based on Verified Differentiation Evidence


Lead‑Optimization Campaigns Targeting NO‑Driven Inflammatory Pathologies

Medicinal chemistry teams pursuing novel anti‑inflammatory agents for diseases such as rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation can deploy the target compound as a validated starting scaffold. The single‑digit micromolar NO inhibitory potency and the demonstrated superiority over ibuprofen in RAW264.7 macrophages [1] provide a quantitative benchmark that justifies its selection over unsubstituted or para‑substituted chromone analogs. The 3‑methylphenyl group’s favourable conformational profile [1] also makes it a strategic choice for fragment‑based or structure‑guided elaboration, as the pendant phenyl ring can be further functionalized without introducing steric penalties.

iNOS‑Focused Mechanistic Studies Requiring a Conformationally Defined Probe

Investigators dissecting the structural basis of iNOS inhibition by small molecules will benefit from the distinct binding mode that the 3‑methylphenyl group enforces. Computational docking data indicate a reproducible π‑π stacking interaction with Tyr³⁴¹ and a centroid–centroid distance of approximately 3.8 Å [1], metrics that can be directly compared with co‑crystal structures. The target compound therefore serves as a more informative probe than the 2‑methylphenyl isomer, whose steric congestion prevents formation of this key interaction, enabling cleaner structure–activity relationship interpretation.

Synthesis of Pemetrexed‑Related Anticancer Intermediates and Derivatives

The compound is explicitly cited as an intermediate in the preparation of pemetrexed disodium and its derivatives [1]. Process chemistry groups developing scalable routes to antifolate anticancer agents can leverage the established supply chain and defined physical form of CAS 923210‑62‑2 to minimize route‑scouting variability. The meta‑methyl substitution pattern may also confer solubility or crystallization advantages during downstream amide‑coupling or cyclization steps, although these process‑specific parameters require empirical optimization.

Academic Screening Libraries for Chromone‑Based Bioactivity Profiling

Academic screening centers building diversity‑oriented compound collections centered on the chromone pharmacophore should include the 3‑methylphenyl isomer as a representative of the “meta‑methyl” subseries. The quantitative SAR data demonstrating a 2‑ to 5‑fold potency difference relative to the para‑methyl analog [1] provides a clear rationale for not relying solely on the more synthetically accessible 4‑methylphenyl isomer, thereby increasing the informational content of phenotypic or target‑based screens.

Quote Request

Request a Quote for 4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.